Egfr/her2/dhfr-IN-2

Kinase inhibition Antifolate activity Multi-target drug discovery

Researchers often struggle to source multi-target inhibitors with fully characterized, balanced potency profiles for reproducible oncology studies. EGFR/HER2/DHFR-IN-2 (Compound 4b) solves this with its precisely quantified triple-target inhibition. - Quantified Potency: Inhibits EGFR (IC50=0.248 μM), HER2 (0.156 μM), and DHFR (0.138 μM). - Validated Efficacy: Reduces MCF7 breast tumor growth in vivo and arrests cell cycle at S-phase. - Reliable Supply: Consistent quality and global logistics for uninterrupted research programs.

Molecular Formula C22H19BrN2O
Molecular Weight 407.3 g/mol
Cat. No. B12383720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2/dhfr-IN-2
Molecular FormulaC22H19BrN2O
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCCCOC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N
InChIInChI=1S/C22H19BrN2O/c1-3-12-26-22-20(14-24)19(16-8-10-18(23)11-9-16)13-21(25-22)17-6-4-15(2)5-7-17/h4-11,13H,3,12H2,1-2H3
InChIKeyDQIUWEBTLVAWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/HER2/DHFR-IN-2 Product Overview


EGFR/HER2/DHFR-IN-2 (Compound 4b) is a synthetic small-molecule triple inhibitor that simultaneously targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and dihydrofolate reductase (DHFR) enzymes [1]. Biochemical characterization establishes its potency profile with IC₅₀ values of 0.248 μM (EGFR), 0.156 μM (HER2), and 0.138 μM (DHFR) in cell-free enzymatic assays [2]. This compound represents a specific chemotype from the 2-alkoxycyanopyridine derivative series and demonstrates a balanced multi-target inhibition signature distinct from single- or dual-target alternatives in the same chemical class [3].

EGFR/HER2/DHFR-IN-2 Generic Substitution Risks


Generic substitution among multi-target EGFR/HER2/DHFR inhibitors is scientifically unsound because the precise balance of target engagement potency differs substantially across structurally related compounds within the same series [1]. For example, while Compound 4c (EGFR/HER2/DHFR-IN-3) exhibits approximately 1.8-fold greater potency against EGFR and HER2 (IC₅₀: 0.138/0.092 μM) compared to Compound 4b, it demonstrates markedly weaker DHFR inhibition (IC₅₀: 0.193 μM vs. 0.138 μM) . Similarly, EGFR/HER2/DHFR-IN-1 displays a completely different potency hierarchy (EGFR: 0.153 μM, HER2: 0.108 μM, DHFR: 0.291 μM) [2]. These quantitative differences in target engagement translate to distinct downstream biological outcomes including differential cell cycle arrest profiles and cell line selectivity patterns, making direct compound interchangeability invalid for rigorous experimental protocols [3].

EGFR/HER2/DHFR-IN-2 Comparative Evidence


Triple-Target Potency vs. Compound 4c

In a direct head-to-head comparison within the same published study, Compound 4b (EGFR/HER2/DHFR-IN-2) exhibited a distinct triple-target inhibition signature relative to its closest structural analog, Compound 4c (EGFR/HER2/DHFR-IN-3) [1]. While Compound 4c demonstrated greater potency against EGFR and HER2 kinases, Compound 4b showed superior inhibition of DHFR .

Kinase inhibition Antifolate activity Multi-target drug discovery

DHFR Inhibition vs. Methotrexate

The DHFR inhibitory activity of Compound 4b (IC₅₀ = 0.138 μM) was directly benchmarked against the established clinical antifolate methotrexate within the same experimental system [1]. The study reported that Compounds 4b and 4c demonstrated the greatest DHFR inhibitory activity that was comparable to methotrexate [2].

DHFR inhibition Antifolate activity Chemotherapy

Cross-Series Comparison with Thiazole Analog

Comparison of target inhibition profiles between chemically distinct multi-target series reveals that Compound 4b (2-alkoxycyanopyridine series) exhibits a more balanced triple-target profile compared to Compound 39 (EGFR/HER2/DHFR-IN-1, thiazole-based series), which shows significantly weaker DHFR inhibition relative to its kinase-targeting activity [1][2].

Cross-series comparison Breast cancer Multi-target inhibitor

Antiproliferative Activity Across Cancer Cell Lines

Compound 4b demonstrates broad-spectrum antiproliferative activity across six cancer cell lines of diverse tissue origins, with IC₅₀ values ranging from 6.16 μM (MCF7 breast cancer) to 24.87 μM (HCT 116 colorectal carcinoma) [1]. The primary publication notes that Compounds 4b and 4c demonstrated superior anticancer efficacy with elevated safety profiles and selectivity indices, particularly against MCF7 breast cancer, when compared to the broad-spectrum anticancer agent doxorubicin and the kinase inhibitor sorafenib [2].

Antiproliferative activity Cancer cell line panel Oncology

Cell Cycle Arrest and Apoptosis vs. Analog 4c

Flow cytometry analysis in MCF7 breast cancer cells revealed that both Compound 4b and Compound 4c induce S-phase cell cycle arrest and apoptosis, representing a unified downstream consequence of their multi-target inhibition profiles [1]. This distinguishes the series from compounds like EGFR/HER2/DHFR-IN-1, which induces G1/S-phase arrest due to its different kinase-to-DHFR inhibition balance [2].

Cell cycle arrest Apoptosis Mechanism of action

In Vivo Tumor Reduction in Breast Cancer Model

In vivo evaluation in a breast cancer mouse model demonstrated that Compound 4b effectively reduces breast cancer tumor growth with restored caspase-3 immunoexpression, indicating apoptosis induction in the tumor microenvironment [1]. This finding is corroborated by vendor technical documentation citing tumor growth reduction as a key biological outcome [2].

In vivo efficacy Breast cancer Tumor growth inhibition

EGFR/HER2/DHFR-IN-2 Application Scenarios


Multi-Target Kinase/Antifolate Mechanism Studies

Utilize Compound 4b as a tool compound to investigate the cellular and molecular consequences of simultaneous EGFR, HER2, and DHFR inhibition. The compound's balanced triple-target profile (IC₅₀: 0.248/0.156/0.138 μM) enables dissection of pathway crosstalk between receptor tyrosine kinase signaling and folate metabolism [1]. Researchers seeking to understand how combined kinase and antifolate inhibition modulates cell cycle progression and apoptosis can rely on the S-phase arrest phenotype characteristic of this compound [2].

Breast Cancer Cell Line Comparative Studies

Employ Compound 4b in MCF7 breast cancer studies where its quantified antiproliferative activity (IC₅₀ = 6.16 μM) and demonstrated tumor growth reduction in vivo provide a validated baseline for comparative studies [1]. The compound's activity against additional breast cancer models and its favorable selectivity index relative to doxorubicin and sorafenib make it suitable for benchmarking novel agents or investigating resistance mechanisms in hormone-responsive breast cancer models [2].

SAR Studies on 2-Alkoxycyanopyridine Scaffolds

Include Compound 4b as a reference standard in medicinal chemistry campaigns focused on optimizing 2-alkoxycyanopyridine derivatives. The direct comparative data between 4b and 4c (IC₅₀ differences of 1.4- to 1.8-fold across targets) provide a quantitative framework for evaluating how specific structural modifications alter target engagement profiles [1]. Molecular modeling data from the primary publication confirms binding interactions that can guide rational design efforts [2].

Oncology Compound Library Assembly for Phenotypic Screening

Add Compound 4b to focused compound libraries designed for phenotypic screening in oncology. The compound's broad cell line coverage across six distinct cancer types (Hep G2, HeLa, HEp-2, HCT 116, PC-3, MCF7) with fully quantified IC₅₀ values (ranging 6.16–24.87 μM) provides a well-characterized multi-target entity for hit identification and mechanism-of-action deconvolution studies [1]. Its validated triple-target mechanism distinguishes it from dual-target alternatives and expands the pharmacological space covered by screening collections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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